(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate
Overview
Description
(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: is a chemical compound with the molecular formula C({22})H({19})NO(_{3}). It is known for its applications in organic synthesis, particularly in the protection of amines during peptide synthesis. The compound features a fluorenylmethyl group, which is a common protecting group in organic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(hydroxymethyl)phenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the isocyanate. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorenylmethyl group can be substituted under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: 4-(Carboxymethyl)phenylcarbamate.
Reduction: 4-(Hydroxymethyl)phenylamine.
Substitution: 4-(Hydroxymethyl)phenylamine.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis, allowing for selective deprotection.
Biology: In the synthesis of peptide-based drugs and biomolecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound acts primarily as a protecting group in organic synthesis. The fluorenylmethyl group stabilizes the amine, preventing unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of selective reactions in multi-step syntheses.
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: is unique due to its stability and ease of removal. Similar compounds include:
Benzyl carbamate: Less stable and requires harsher conditions for removal.
tert-Butyl carbamate: More stable but less easily removed under mild conditions.
Carbobenzyloxy (Cbz) group: Commonly used but requires hydrogenation for removal.
This compound’s balance of stability and ease of removal makes it particularly valuable in synthetic chemistry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-13-15-9-11-16(12-10-15)23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNVVZGRKIDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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